Direct Binding and Signal Inhibition: LF3 vs. iCRT3/iCRT5
LF3 inhibits the β-catenin/TCF4 interaction with an IC50 of 1.65 μM in a cell-free AlphaScreen assay, as reported in its primary characterization [1]. This contrasts sharply with compounds like iCRT3 and iCRT5, which are significantly more potent in cellular reporter assays (IC50s of 8.2 nM and 18.7 nM, respectively) [2]. The substantial difference in potency (approximately 200-fold) suggests that LF3 and the iCRT series may achieve inhibition through distinct binding modes or interactions with the β-catenin/TCF4 complex, with LF3's lower in vitro potency potentially translating to a more moderate and tunable inhibition of signaling in cellular contexts.
| Evidence Dimension | Potency in inhibiting β-catenin/TCF4 interaction (in vitro) |
|---|---|
| Target Compound Data | 1.65 μM (AlphaScreen) and 1.82 μM (ELISA) |
| Comparator Or Baseline | iCRT3: 8.2 nM (STF16-luc reporter assay); iCRT5: 18.7 nM (STF16-luc reporter assay) |
| Quantified Difference | LF3 is approximately 200-fold less potent than iCRT3 and 90-fold less potent than iCRT5 in these respective assays. |
| Conditions | Cell-free protein-protein interaction assay (AlphaScreen, ELISA) vs. cellular Wnt reporter assay (STF16-luc). |
Why This Matters
The large difference in potency indicates that LF3 and iCRT compounds are not interchangeable, and LF3 offers a distinct pharmacological profile for investigating β-catenin/TCF4 blockade.
- [1] Fang L, et al. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction... Cancer Res. 2016;76(4):891-901. View Source
- [2] Xu X, et al. Wnt signaling in breast cancer: biological mechanisms, challenges and opportunities. Mol Cancer. 2020;19(1):165. Table 8. View Source
